molecular formula C13H16N2O3 B2378278 (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid CAS No. 2027090-87-3

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2378278
CAS No.: 2027090-87-3
M. Wt: 248.282
InChI Key: RUIQIGMFUGOJAU-CMPLNLGQSA-N
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Description

The compound (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid features a piperidine ring substituted at positions 1, 2, 3, and 6. Key structural attributes include:

  • Stereochemistry: The (2S,3S) configuration, critical for biological activity and target binding.
  • Substituents: 1-Ethyl group: Enhances lipophilicity and modulates steric interactions. 3-Carboxylic acid: Facilitates solubility and ionic interactions. 6-Oxo group: A ketone that may participate in hydrogen bonding or serve as a metabolic site.

This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active piperidine derivatives.

Properties

IUPAC Name

(2S,3S)-1-ethyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-15-11(16)4-3-10(13(17)18)12(15)9-5-7-14-8-6-9/h5-8,10,12H,2-4H2,1H3,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIQIGMFUGOJAU-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with an appropriate pyridine compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Key Comparisons of Structural and Functional Attributes

Compound Name Substituents (Position 1,2) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
(2S,3S)-1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid 1-Ethyl, 2-pyridin-4-yl (2S,3S) C₁₃H₁₆N₂O₃ ~248 (calculated) Enhanced hydrogen bonding via pyridinyl; stereospecific activity
1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid 1-Cyclopropyl, 2-pyridin-4-yl Not specified C₁₄H₁₆N₂O₃ 260.29 Increased steric bulk; discontinued, likely due to synthesis or PK challenges
rac-(2R,3R)-1-Ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid 1-Ethyl, 2-pyridin-4-yl (2R,3R) C₁₃H₁₆N₂O₃ Same as target Stereoisomer; potential differences in target affinity or toxicity
(3S,4S)-CXCR7 Antagonist 1-Cyclopropylmethyl, 2-difluorophenyl isoxazole (3S,4S) Not provided Not provided Demonstrates receptor specificity; highlights role of substituents in target selectivity
(2S,3S)-1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid 1-Ethyl, 2-p-tolyl (2S,3S) C₁₅H₁₉NO₃ 261.3 Pyridinyl vs. p-tolyl: altered electronic properties and binding interactions

Physicochemical and Pharmacological Insights

  • Pyridinyl vs. Aromatic Substituents : The pyridin-4-yl group in the target compound offers hydrogen-bonding capability, unlike the purely hydrophobic p-tolyl group in its analog. This may improve solubility and target engagement .
  • Ethyl vs.
  • Stereochemistry : The (2S,3S) configuration is distinct from the rac-(2R,3R) isomer, underscoring the importance of chirality in drug design. Enantiomers often exhibit divergent pharmacokinetic or safety profiles .

Research Implications

  • Optimization Opportunities : Substituting pyridinyl with other heteroaromatic groups (e.g., isoxazole in ) could refine receptor affinity.
  • Stereochemical Studies : Comparative assays between (2S,3S) and (2R,3R) isomers could elucidate stereospecific effects on efficacy and toxicity .

Biological Activity

(2S,3S)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid, also known by its IUPAC name, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyridine ring and has been studied for various pharmacological effects, including antibacterial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Key Properties:

  • Molecular Weight : 244.28 g/mol
  • Purity : 95%
  • Physical Form : Powder
  • Storage Temperature : Room Temperature

Antibacterial Activity

Recent studies have shown that piperidine derivatives exhibit significant antibacterial activity. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
Compound A4Staphylococcus epidermidis
Compound B15.6Micrococcus luteus
This compoundTBDTBD

The exact Minimum Inhibitory Concentration (MIC) for (2S,3S)-1-ethyl-6-oxo has yet to be established but is expected to be comparable to other piperidine derivatives based on preliminary findings.

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively researched. For example, certain analogs have demonstrated cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study highlighted the effectiveness of piperidine derivatives in targeting specific pathways involved in cancer progression. The presence of the nitrogen atom in the piperidine ring enhances interaction with protein binding sites, contributing to its biological activity.

Case Studies

  • Study on Piperidine Derivatives :
    • A recent investigation into the synthesis of piperidinone derivatives revealed that modifications at specific positions significantly affect their anticancer properties. The study found that certain derivatives exhibited better cytotoxicity than standard chemotherapeutic agents like bleomycin .
  • Antimycobacterial Activity :
    • Research focused on piperidinothiosemicarbazones indicated that structural modifications could enhance tuberculostatic activity. Compounds similar to (2S,3S)-1-ethyl-6-oxo were evaluated, showing promising results against Mycobacterium tuberculosis .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (2S,3S)-1-ethyl-6-oxo. Key findings suggest that:

  • Substituents on the piperidine ring can influence binding affinity to target proteins.
  • The presence of a pyridine moiety enhances overall biological activity compared to other heterocycles.

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